molecular formula C13H11N3O4 B103939 (R)-ポマリドミド CAS No. 202271-90-7

(R)-ポマリドミド

カタログ番号: B103939
CAS番号: 202271-90-7
分子量: 273.24 g/mol
InChIキー: UVSMNLNDYGZFPF-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pomalidomide, ®- is a third-generation immunomodulatory imide drug derived from thalidomide. It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Pomalidomide has shown improved efficacy and a better toxicity profile compared to its predecessors, lenalidomide and thalidomide .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide involves multiple steps. One common method starts with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide .

Industrial Production Methods

Industrial production methods for pomalidomide focus on optimizing yield and purity. A multi-step continuous flow synthesis has been developed to enhance production efficiency and scalability . Additionally, improved processes for the purification of pomalidomide have been established to achieve a purity greater than 99% .

化学反応の分析

Types of Reactions

Pomalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pomalidomide derivatives, which are used in the development of protein degraders and other therapeutic agents .

作用機序

Pomalidomide exerts its effects through multiple mechanisms:

類似化合物との比較

Pomalidomide is compared with other immunomodulatory imide drugs such as thalidomide and lenalidomide:

Similar Compounds

  • Thalidomide
  • Lenalidomide
  • Actimid (CC-4047)

Pomalidomide stands out due to its enhanced potency and efficacy, particularly in cases resistant to other treatments .

生物活性

(R)-pomalidomide, a third-generation immunomodulatory drug (IMiD), has garnered significant attention for its biological activity, particularly in the treatment of relapsed and refractory multiple myeloma (RRMM). This article explores its mechanisms of action, clinical efficacy, and immunomodulatory effects based on diverse research studies.

Pomalidomide's biological activity is primarily attributed to its ability to modulate immune responses and exert direct antitumor effects. The drug's mechanism involves several key pathways:

  • Cereblon Binding : Pomalidomide binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival and proliferation. The degradation of these proteins is linked to the drug's antitumor effects and immune modulation .
  • Immunomodulatory Effects : Pomalidomide enhances T-cell activation and increases the proliferation of both CD4+ and CD8+ T cells, as well as natural killer (NK) cells. It promotes the expression of costimulatory molecules such as CD28 while inhibiting pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-12. This shift in cytokine production favors an anti-inflammatory environment, enhancing immune responses against tumors .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of (R)-pomalidomide in various treatment regimens for RRMM. Below is a summary of key findings from pivotal trials:

StudyTreatment RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
MM-002Pomalidomide + Low-Dose Dexamethasone33%4.2 months16.5 months
STRATUSPomalidomide 4 mg + Low-Dose Dexamethasone32.6%4.6 months11.9 months
Phase II StudyPomalidomide 2 mg + Dexamethasone63%Not reportedNot reported
Real-World StudyPomalidomide in various combinations35.8% (≥ PR rate)4.9 months12.4 months

These studies demonstrate that pomalidomide is effective even in patients who have become resistant to other treatments such as lenalidomide and bortezomib .

Case Studies and Observations

  • Clinical Trial Insights : In a Phase II trial involving patients with lenalidomide-refractory disease, an ORR of 63% was observed with a regimen combining pomalidomide and dexamethasone. Notably, this study highlighted the rapid immunomodulatory effects of pomalidomide, correlating with clinical responses .
  • Real-World Efficacy : A nationwide cohort study in Denmark assessed the efficacy of pomalidomide in patients previously treated with daratumumab. The results indicated that triple-class-exposed patients had lower response rates compared to CD38 antibody-naïve patients, emphasizing the impact of prior treatments on clinical outcomes .
  • Safety Profile : The safety profile of pomalidomide has been generally favorable, with common adverse events including neutropenia and fatigue. Serious toxicities such as venous thromboembolism were rare, making it a viable option for heavily pretreated patients .

特性

IUPAC Name

4-amino-2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNLNDYGZFPF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202271-90-7
Record name Pomalidomide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POMALIDOMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9549G9WCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-pomalidomide
Reactant of Route 2
Reactant of Route 2
(R)-pomalidomide
Reactant of Route 3
(R)-pomalidomide
Reactant of Route 4
Reactant of Route 4
(R)-pomalidomide
Reactant of Route 5
(R)-pomalidomide
Reactant of Route 6
Reactant of Route 6
(R)-pomalidomide
Customer
Q & A

Q1: What is the pharmacokinetic difference between the R- and S-enantiomers of Pomalidomide in humans?

A1: While in vitro studies showed different metabolic rates between the R- and S-enantiomers of Pomalidomide, in vivo studies in humans demonstrate that rapid isomeric interconversion occurs. [] This results in comparable exposure to both enantiomers, regardless of whether Pomalidomide is administered as a single enantiomer or as a racemate. [] Therefore, no clinically relevant pharmacokinetic difference exists between the two isomers in humans.

Q2: Has the impact of Pomalidomide (R-) on specific molecular targets been investigated?

A2: While the provided research articles discuss the clinical use of Pomalidomide as a racemic mixture, they do not delve into the specific molecular interactions of the R-enantiomer. Further research focusing on the isolated enantiomer would be needed to answer this question.

Q3: How does the cost of Pomalidomide-based therapies compare to other treatment options for relapsed/refractory Multiple Myeloma?

A3: While drug costs represent a significant portion of the total treatment expense, the study by Ailawadhi et al. (2018) highlights that administration costs, adverse event management, and indirect costs also contribute significantly. [] This study emphasizes the economic benefits of all-oral regimens like Ixazomib-Lenalidomide-Dexamethasone compared to regimens requiring frequent intravenous or subcutaneous administration, such as Daratumumab-Bortezomib-Dexamethasone. [] Notably, this study doesn't directly compare the cost of Pomalidomide (R-) to other therapies, only referencing the use of Pomalidomide-Dexamethasone.

Q4: What are the current treatment patterns for relapsed/refractory Multiple Myeloma in real-world settings, and how does Pomalidomide (R-) fit into these patterns?

A4: The research by [] indicates that the treatment landscape for relapsed/refractory Multiple Myeloma is evolving rapidly due to the introduction of novel agents. While the study doesn't specifically address Pomalidomide (R-), it shows that in Germany between 2016 and 2018, the use of Pomalidomide-based regimens was less frequent compared to other options like Daratumumab or Carfilzomib-based therapies, particularly in the second line of treatment. [] This suggests that further research is needed to define the optimal positioning of Pomalidomide (R-) within the treatment algorithm for this disease.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。